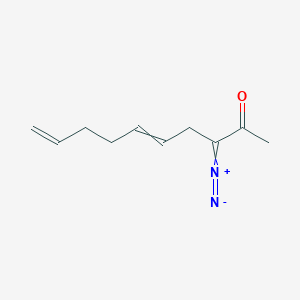
(5S)-Non-1-ene-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-Non-1-ene-3,5-diol is an organic compound characterized by a nonene backbone with hydroxyl groups at the 3rd and 5th positions The “5S” designation indicates the stereochemistry of the compound, specifically that the hydroxyl group at the 5th position is in the S-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Non-1-ene-3,5-diol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an epoxide. For example, the reduction of (5S)-Non-1-en-3-one using a chiral catalyst can yield this compound with high enantiomeric purity. Another method involves the epoxidation of (5S)-Non-1-ene followed by ring-opening with a suitable nucleophile to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial applications. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(5S)-Non-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form (5S)-Nonane-3,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: (5S)-Non-1-en-3-one or (5S)-Non-1-en-3-al.
Reduction: (5S)-Nonane-3,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(5S)-Non-1-ene-3,5-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (5S)-Non-1-ene-3,5-diol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where its stereochemistry plays a crucial role in binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active site residues, influencing the compound’s activity and selectivity.
相似化合物的比较
Similar Compounds
(5R)-Non-1-ene-3,5-diol: The enantiomer of (5S)-Non-1-ene-3,5-diol, differing only in the configuration at the 5th position.
Non-1-ene-3,5-diol: The racemic mixture containing both (5S) and (5R) enantiomers.
(5S)-Nonane-3,5-diol: The fully saturated analog of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and the development of chiral pharmaceuticals.
属性
CAS 编号 |
190008-66-3 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
(5S)-non-1-ene-3,5-diol |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-9(11)7-8(10)4-2/h4,8-11H,2-3,5-7H2,1H3/t8?,9-/m0/s1 |
InChI 键 |
QVETUMQDECIBBA-GKAPJAKFSA-N |
手性 SMILES |
CCCC[C@@H](CC(C=C)O)O |
规范 SMILES |
CCCCC(CC(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
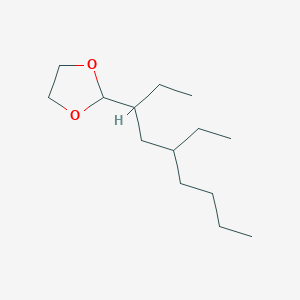
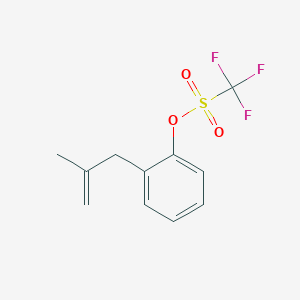

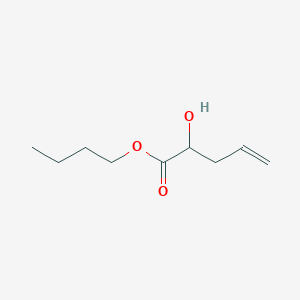
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
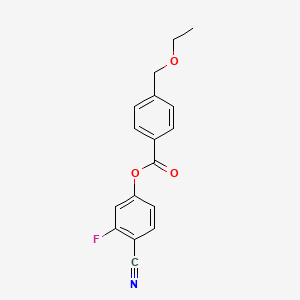
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)


